molecular formula C11H9ClO5 B107619 alpha-Ochratoxin CAS No. 19165-63-0

alpha-Ochratoxin

Cat. No. B107619
CAS RN: 19165-63-0
M. Wt: 256.64 g/mol
InChI Key: OSFWJKYWJMZKSM-SCSAIBSYSA-N
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Description

alpha-Ochratoxin  A and its Metabolism: alpha-Ochratoxin  is a mycotoxin produced by certain Penicillium and Aspergillus species of fungi, which has been discovered in foods, feeds, animal tissues, and human blood in Europe and North America. alpha-Ochratoxin  is known to be a potent carcinogen in rodents and has adverse effects on animals. It is absorbed throughout the gastrointestinal tract and actively in the kidney, with a long half-life due to its binding to the albumin fraction in blood and recycling in the bile and kidney. alpha-Ochratoxin  A is hydrolyzed to its nontoxic alpha form (O alpha) by microorganisms in the rumen, cecum, and large intestine, and is primarily excreted in the urine as O alpha and to a lesser degree as alpha-Ochratoxin  (Marquardt &  Frohlich, 1992).
Effects of alpha-Ochratoxin  A Metabolites: Studies have shown that alpha-Ochratoxin  A metabolites like (4R)-4-hydroxyochratoxin A [4R)-OTA] inhibit protein synthesis and cell growth similarly to OTA, but ochratoxin alpha (OT alpha) does not affect either protein synthesis or cell growth (Creppy et al., 1983). Additionally, the metabolism of alpha-Ochratoxin  in rats and in a culture of alpha-Ochratoxin-producing Aspergillus ochraceus indicates that 4-R-OH alpha-Ochratoxin  and O alpha are consistently produced and are the dominant biotransformed metabolites (Xiao et al., 1996).
Comparative Studies and Pharmacokinetics: Comparative studies of alpha-Ochratoxin  analogues reveal that all the analogues had inhibitory effects on yeast tRNA amino acylation reaction and on growth and protein synthesis of hepatoma culture cells, although to a lesser degree than OTA. OTB and OT alpha were found to be ineffective in these studies (Creppy et al., 1983). Pharmacokinetics studies in rats show that alpha-Ochratoxin  has a long half-life and is slowly cleared from the body, while its metabolites are cleared at a much faster rate (Li et al., 1997).
Immunological Effects: The immunosuppressive properties of alpha-Ochratoxin  A metabolites were also studied, showing that (4R)-4-hydroxyochratoxin A is an effective immunosuppressor, whereas alpha-Ochratoxin  alpha is ineffective (Creppy et al., 1983).
Detoxification and Dietary Influence: The rate of hydrolysis of alpha-Ochratoxin  in the rumen of sheep and the corresponding formation of alpha ochratoxin varies depending on the diet, with hay-fed animals showing a significantly faster rate of hydrolysis compared to grain-fed animals (Xiao et al., 1991).

Scientific Research Applications

Ochratoxicosis Understanding: alpha-Ochratoxin  is a toxin linked to a range of adverse health effects in humans and animals, which produced by specific fungi species and can contaminate food and animal feeds. Research has shown that alpha-Ochratoxin  is absorbed through the gastrointestinal tract and actively in the kidney, leading to long half-lives in animals due to its binding to blood albumin and recycling in bile and kidneys. alpha-Ochratoxin  is transformed into its non-toxic alpha form (O alpha) by microorganisms in the gut and is primarily excreted in urine, with some amount also in feces. Strategies to control alpha-Ochratoxin's impact include proper storage conditions and the use of adsorbents and antioxidants (Marquardt &  Frohlich, 1992).
Detoxification in Ruminants: Research on sheep has shown that the rumen and its contents play a significant role in detoxifying alpha-Ochratoxin. The conversion of alpha-Ochratoxin  to O alpha, however, is less than previously thought, especially when alpha-Ochratoxin  is ingested with concentrate-rich diets. This suggests the need for further research on alpha-Ochratoxin  hydrolysis in the gastrointestinal tract of ruminants.
Immunological Effects: Studies on metabolites of alpha-Ochratoxin, such as (alpha-Ochratoxin)-4-hydroxyochratoxin A and ochratoxin alpha, have shown varying effects on the immune response in mice. While the former exhibits significant immunosuppressive properties, the latter does not seem to affect the immune system (Creppy et al., 1983).
Pharmacokinetics in Animals:  Pharmacokinetic studies in rats have revealed that alpha-Ochratoxin  and its metabolites display different elimination half-lives and modes of clearance. Such studies are crucial for understanding how alpha-Ochratoxin  and its derivatives behave in the body and how their toxicity can be mitigated (Li et al., 1997).
DNA Damage and Antioxidant Role:  Research has also focused on OTA's genotoxic effects and the role of antioxidants in mitigating its cytotoxicity. For instance, α-tocopherol has been found to significantly reduce OTA-induced DNA damage and cytotoxicity in primary porcine fibroblasts, highlighting its potential protective role against OTA toxicity (Fusi et al., 2009).
Degradation by Bacterial Species: Degradation of alpha-Ochratoxin  by various bacterial species, including Brevibacterium, has been investigated, demonstrating the potential for biological detoxification of alpha-Ochratoxin  in foodstuffs. This area of research is significant for developing new strategies to reduce OTA contamination in the food chain.

Mechanism Of Action

  OTA's mechanism of action includes nephrotoxicity, immunosuppression, teratogenicity, and carcinogenicity. It inhibits phenylalanyl-tRNA synthetases, leading to inhibition of protein synthesis in various cell types and organs. OTA's toxicity involves lipid peroxidation and DNA damage, and it can act on enzymes that use phenylalanine as a substrate. OTA's effect on RNA synthesis may affect proteins with high turnover (Dirheimer &  Creppy, 1991).
Pharmacokinetics and Elimination: Studies on alpha-Ochratoxin  and its analogs in rats show that alpha-Ochratoxin  has a long half-life and is slowly cleared from the body. Its metabolites are cleared much faster and have shorter half-lives. Understanding these pharmacokinetic properties is important for devising strategies to reduce alpha-Ochratoxin's toxicity (Li et al., 1997).

Biochemical And Physiological Effects

Overview of alpha-Ochratoxin  A Toxicity: alpha-Ochratoxin  is a toxin produced by certain Penicillium and Aspergillus species. It is found in food, feeds, and human blood in Europe and North America. alpha-Ochratoxin  is associated with Balkan endemic nephropathy, carcinogenesis in rodents, and other adverse effects in animals. It is absorbed throughout the gastrointestinal tract and actively in the kidney, binding to blood albumin, which contributes to its long half-life. alpha-Ochratoxin  is transformed into its non-toxic alpha form (O alpha) by gut microorganisms and is primarily excreted in the urine as O alpha and alpha-Ochratoxin. Three distinct mechanisms of alpha-Ochratoxin  toxicity have been proposed, with other toxic effects appearing to be secondary in nature. Strategies to control alpha-Ochratoxin's impact include proper storage conditions, use of adsorbents, and feeding alpha-Ochratoxin-contaminated feedstuffs to ruminants. Antioxidants like ascorbic acid can reduce alpha-Ochratoxin's toxic effects (Marquardt &  Frohlich, 1992).
alpha-Ochratoxin  A's Effect on Protein Synthesis: OTA has inhibitory effects on yeast tRNA amino acylation reaction and on growth and protein synthesis of hepatoma culture cells. OTA analogues also inhibit these processes, although to a lesser degree than OTA. The degree of inhibition depends on the kind of substituted amino acid. OTB and OT alpha, however, are ineffective in these tests (Creppy et al., 1983).
Metabolites and Immune Response: The metabolite (alpha-Ochratoxin)-4-hydroxyochratoxin A inhibits protein synthesis and cell growth similarly to OTA, but alpha-Ochratoxin  alpha (OT alpha) does not affect either protein synthesis or cell growth. These findings highlight the selective toxicological profiles of OTA's metabolites (Creppy et al., 1983).

Advantages And Limitations For Lab Experiments

Advantages in Analytical Methods: Advanced analytical methods like HPLC with fluorescence detection have been developed for detecting alpha-Ochratoxin  A (OTA) in various samples such as wine. These methods offer high sensitivity and specificity, with the ability to detect very low concentrations of OTA. For example, using immunoaffinity and C-18 sample pre-treatment, detection limits as low as 0.01 microg/L have been achieved. Such methods are crucial for monitoring OTA levels in food and ensuring compliance with safety standards (Tessini et al., 2010).
Limitations in Metabolism Studies: While laboratory experiments have advanced our understanding of OTA metabolism and excretion, they also highlight certain limitations. For instance, studies on sheep indicated that the conversion of OTA to its non-toxic form, alpha ochratoxin (O alpha), is less than previously thought, especially with concentrate-rich diets. This finding underscores the complexity of OTA metabolism and the need for further research to fully understand its pharmacokinetics and detoxification processes.
Challenges in Genotoxicity Assessment: Experiments assessing the genotoxic effects of OTA and its metabolites face challenges. For instance, while OTA induces sister chromatid exchanges in cultured cells, indicating genotoxicity, the results are not always straightforward to interpret. These experiments require careful design and control to differentiate between the effects of OTA and other factors.
Biodegradation and Detoxification: Studies on the biodegradation and detoxification of OTA by lactic acid bacteria demonstrate promising results. These bacteria can significantly reduce OTA levels, indicating potential applications in food safety. However, the variability in degradation rates and the influence of different factors like pH and fermentation conditions on OTA reduction highlight the need for optimized and controlled conditions for effective OTA detoxification (Luz et al., 2018).
Biosensor Development: The development of biosensors for OTA detection, such as those based on surface plasmon resonance, offers advantages like high sensitivity and specificity, and the ability to quantify OTA in complex matrices. However, challenges in sensor design, such as optimizing sensitivity and ensuring selectivity among similar compounds, limit their widespread application (Zhu et al., 2015).

Future Directions

Enhancing Detection Methods: Future research should aim to improve the sensitivity and specificity of detection methods for alpha-Ochratoxin  A (OTA) in various food matrices. Techniques like HPLC with fluorescence detection have proven effective, but further enhancements are necessary for broader applications and ensuring food safety standards are met (Tessini et al., 2010).
Understanding OTA Metabolism: Further studies are needed to elucidate the metabolism and detoxification processes of OTA. Research has shown that the conversion of OTA to its non-toxic alpha form (O alpha) is less efficient than previously thought. This highlights the complexity of OTA metabolism and underscores the need for more comprehensive research in this area.
Biodegradation and Detoxification Approaches: Investigations into the biodegradation and detoxification of OTA using microorganisms like lactic acid bacteria should be expanded. These bacteria show promise in reducing OTA levels, but the conditions for effective OTA detoxification need further optimization for application in food safety (Luz et al., 2018).
Development of Biosensors for OTA: The development of biosensors for detecting OTA, such as those based on surface plasmon resonance, is a promising area. These sensors offer high sensitivity and specificity but require improvements to overcome challenges in design and selectivity among similar compounds (Zhu et al., 2015).
Exploring Genotoxic Effects: More research is needed to assess the genotoxic effects of OTA and its metabolites. Studies assessing sister chromatid exchanges in cultured cells provide valuable insights into OTA's genotoxicity, but require careful design for accurate interpretation.
Antioxidants in Counteracting OTA Toxicity: Investigating the role of antioxidants, like alpha-tocopherol, in mitigating OTA-induced DNA damage and cytotoxicity in cell cultures is important. This research could lead to strategies for counteracting OTA toxicity (Fusi et al., 2010).
  

properties

IUPAC Name

(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFWJKYWJMZKSM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017595
Record name Ochratoxin alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Ochratoxin

CAS RN

19165-63-0
Record name Ochratoxin α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19165-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ochratoxin alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ochratoxin alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-OCHRATOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB6BD1257Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
MS Madhyastha, RR Marquardt, AA Frohlich - Archives of Environmental …, 1992 - Springer
… neomycin sulphate on the rate of hydrolysis of ochratoxin A (OA) by digesta from the intestine, and its effect on the excretion of OA and its hydrolyzed metabolite, alpha ochratoxin (Oa), …
Number of citations: 66 link.springer.com
H Xiao, RR Marquardt, AA Frohlich… - Journal of animal …, 1991 - academic.oup.com
The hydrolysis of ochratoxin A (OA) and the corresponding formation of its hydrolysis product, alpha ochratoxin (α), by ruminai digesta and in the rumen of hay-fed and grain-fed sheep …
Number of citations: 72 academic.oup.com
HA Clark, SM Snedeker - … and Environmental Health, Part B: Critical …, 2006 - Taylor & Francis
Ochratoxin A (OA) is a naturally occurring mycotoxin known to contaminate a variety of foods and beverages. The cancer risk posed by OA was reviewed as relevant to human exposure…
Number of citations: 228 www.tandfonline.com
H Xiao, RR Marquardt, D Abramson… - Applied and …, 1996 - Am Soc Microbiol
We studied the metabolic profile of ochratoxin A (OA) in rats and in a culture of OA-producing Aspergillus ochraceus. Ochratoxin alpha (O alpha), ochratoxin beta (O beta), 4-R-…
Number of citations: 73 journals.asm.org
K Hult - J. Labelled Compd. Radiopharm.;(United Kingdom), 1986 - osti.gov
Ochratoxin A is a mycotoxin produced by Aspergillus and Penicillium moulds. The toxin is an amide formed between phenylalanine and the isocoumarin acid ochratoxin ..cap alpha... …
Number of citations: 0 www.osti.gov
V Sorrenti, C Di Giacomo, R Acquaviva, I Barbagallo… - Toxins, 2013 - mdpi.com
Ochratoxin A (OTA) is a mycotoxin involved in the development of different types of cancers in rats, mice and humans. A growing number of in vitro and in vivo studies has been …
Number of citations: 200 www.mdpi.com
Á Bata, R Lásztity - Trends in Food Science & Technology, 1999 - Elsevier
… It was suggested that the endproduct of degradation of ochratoxin-A by Acinetobacter calcoaceticus is a less-toxic compound named alpha- ochratoxin by authors. This compound has …
Number of citations: 399 www.sciencedirect.com
RR Marquardt, AA Frohlich - Journal of animal science, 1992 - academic.oup.com
… Schematic for disposition of ochratoxin A (OA), alpha ochratoxin (Oa), and hydroxylated OA (OAOH) in the ruminant. 1, represents hydrolysis of OA to Oa; 2, hydroxylation of OA to OA-…
Number of citations: 580 academic.oup.com
AR Ganesan, B Balasubramanian, S Park, R Jha… - Animal Nutrition, 2021 - Elsevier
This review aims to highlight the effects of ochratoxin A (OTA) in the feed of meat-producing animals. The accumulation of OTA in feed and its distribution in various farm animals were …
Number of citations: 11 www.sciencedirect.com
RR Marquardt - Animal Feed Science and Technology, 1996 - Elsevier
… Ruminants are much more tolerant to ochratoxin A as the microorganisms in the rumen are able to readily convert it into a non-toxic metabolite (alpha ochratoxin). The toxicity of the …
Number of citations: 83 www.sciencedirect.com

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